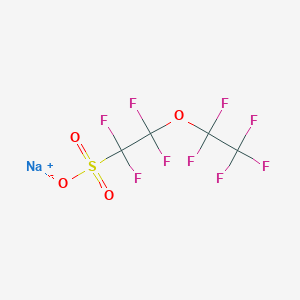

Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

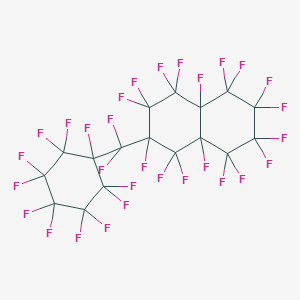

The synthesis of sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate involves multiple steps, including the reaction of tetrafluoroethanesulfonyl fluoride with sodium hydroxide in ethanol, followed by refluxing and solvent removal to obtain the desired product. This method showcases the intricacies involved in synthesizing fluorinated compounds and the need for precise conditions to achieve the desired chemical structure (Lin et al., 2009).

Molecular Structure Analysis

The molecular structure of sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate is characterized by the presence of fluorine atoms, which significantly influence its physical and chemical properties. The compound’s structure has been analyzed through various techniques, shedding light on its complex nature and the effects of fluorination on molecular behavior.

Chemical Reactions and Properties

Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate participates in a range of chemical reactions, including its use as a catalyst and solvent in Friedel–Crafts alkylations. Its unique fluorine content imparts remarkable reactivity and efficiency in catalyzing reactions between indoles and nitroalkenes, showcasing its utility in synthetic chemistry (Lin et al., 2009).

科学的研究の応用

Novel Ionic Liquids and Catalysts

A study discussed the correction in the naming of a closely related compound and its application in the synthesis of novel ionic liquids that serve as recyclable reaction mediums and efficient catalysts for Friedel–Crafts alkylations. This synthesis process is critical for developing new chemical processes and materials (Lin et al., 2009). Another research explored the synthesis of a polymerizable fluorosurfactant using a related compound for constructing stable nanostructured proton-conducting membranes. This has implications for fuel cell technology and the development of high-performance materials (Wadekar et al., 2010).

Conducting Polymers

Research has been conducted on water-soluble conducting polymers, where similar compounds are utilized in the synthesis process. These polymers have applications in electronics and materials science, offering insights into the development of highly conducting and stable materials with potential utility in various technological applications (Chayer et al., 1997).

Surfactant Studies

The aggregation behavior and thermodynamic properties of novel homologous aromatic moiety bearing hybrid fluorocarbon surfactants were studied, highlighting the unique properties of these compounds in dilute aqueous solutions. This research is significant for understanding the interactions of surfactants at the molecular level and their applications in industrial and pharmaceutical formulations (Wadekar et al., 2012).

Membrane Technology

A synthesis method for a polymerizable fluorosurfactant was developed for the construction of stable nanostructured proton-conducting membranes, showcasing the potential of such compounds in enhancing the performance and stability of fuel cells and other membrane technologies (Wadekar et al., 2010).

Safety and Hazards

特性

IUPAC Name |

sodium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S.Na/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXDAFLCVMFZNI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382150 |

Source

|

| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

CAS RN |

113507-87-2 |

Source

|

| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)

![n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B48635.png)